molecular formula C13H12O3 B1594351 3-(Naphthalen-1-yloxy)propanoic acid CAS No. 16563-41-0

3-(Naphthalen-1-yloxy)propanoic acid

Cat. No. B1594351
CAS RN: 16563-41-0
M. Wt: 216.23 g/mol
InChI Key: JPLBWCCELAOKOU-UHFFFAOYSA-N
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Description

3-(Naphthalen-1-yloxy)propanoic acid, also known as NOA-2, is a compound used in the field of organic chemistry. It has a CAS Number of 16563-41-0 and a molecular weight of 216.24 . The IUPAC name for this compound is 3-(1-naphthyloxy)propanoic acid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP) was synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV−vis spectral methods .


Molecular Structure Analysis

The InChI code for 3-(Naphthalen-1-yloxy)propanoic acid is 1S/C13H12O3/c14-13(15)8-9-16-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,14,15) and the InChI key is JPLBWCCELAOKOU-UHFFFAOYSA-N . The linear formula of this compound is C13H12O3 .


Physical And Chemical Properties Analysis

3-(Naphthalen-1-yloxy)propanoic acid is a solid at room temperature . The compound is stored in a sealed container in a dry room .

Scientific Research Applications

Fluorescence Derivatization

  • Fluorescent Derivatising Agent : 3-(Naphthalen-1-ylamino)propanoic acid has been coupled to amino acids for use as a fluorescent derivatising reagent. These derivatives exhibit strong fluorescence, making them useful in biological assays (Frade et al., 2007).

Synthesis and Chemical Manufacturing

  • Manufacturing of Tachykinin Receptor Antagonists : A derivative, 3-Cyano-1-naphthalenecarboxylic acid, is an intermediate in the synthesis of tachykinin receptor antagonists. An efficient synthesis route for this compound has been developed, demonstrating its importance in pharmaceutical manufacturing (Ashworth et al., 2003).

Chemosensors and Bioimaging

  • Al(III) Ion Chemosensor : A chemosensor based on a derivative of 3-(Naphthalen-1-yloxy)propanoic acid has been developed for detecting Al(3+) ions, demonstrating potential for use in bioimaging (Ding et al., 2013).

Organic Chemistry and Synthesis

  • Preparation of 3-Hydroxy Acids : Lithium naphthalenide, a derivative, is used for synthesizing 3-hydroxy acids from ketones and carboxylic acids. This method is significant for creating various organic compounds (Fujita et al., 1978).

Environmental Applications

  • Gas-Phase Radical-Initiated Reactions : Naphthalene derivatives like 3-(Naphthalen-1-yloxy)propanoic acid are investigated for their reactions with OH and NO3 radicals, highlighting their role in atmospheric chemistry and pollution studies (Sasaki et al., 1997).

Photophysical Studies

  • Sensitized Emission in Luminescent Lanthanide Complexes : Derivatives of 4-naphthalen-1-yl-benzoic acid, a related compound, are used in luminescent lanthanide complexes, showcasing their applications in materials science and photonics (Kim et al., 2006).

Safety And Hazards

The compound is classified as dangerous, with hazard statements H302-H315-H318-H335-H410 . This indicates that it is harmful if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-naphthalen-1-yloxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c14-13(15)8-9-16-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLBWCCELAOKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871970
Record name 3-[(Naphthalen-1-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Naphthalen-1-yloxy)propanoic acid

CAS RN

16563-41-0
Record name Propionic acid, 3-(1-naphthyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016563410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(Naphthalen-1-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-NAPHTHOXY)PROPIONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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